2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Vue d'ensemble

Description

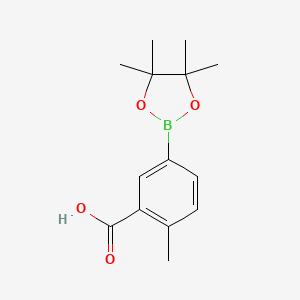

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C14H19BO4 and its molecular weight is 262.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of various bioactive compounds, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Boronic acids and their derivatives are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Activité Biologique

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound with potential biological activities. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests various applications in medicinal chemistry and biochemistry. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C15H19BN2O3

- Molecular Weight : 286.14 g/mol

- IUPAC Name : 2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

- Topological Polar Surface Area : 57.4 Ų

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

Enzyme Inhibition

Research indicates that compounds containing boron can act as enzyme inhibitors through the formation of reversible covalent bonds with active site residues. Specific studies have shown that derivatives of this compound exhibit inhibitory effects against various glycosidases and other enzymes relevant to metabolic disorders:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 15.6 |

| This compound | β-glucosidase | 21.8 |

These findings suggest a promising role for this compound in managing conditions like diabetes by inhibiting carbohydrate-digesting enzymes.

Anti-inflammatory Activity

In vitro studies have reported that the compound shows anti-inflammatory properties by modulating NF-kB signaling pathways. This modulation can reduce the expression of pro-inflammatory cytokines in human monocytes when exposed to inflammatory stimuli such as TNF-alpha.

Case Studies

-

Diabetes Management : A study evaluated the effectiveness of this compound in reducing blood glucose levels in diabetic rat models. The results indicated a significant decrease in glucose levels post-treatment compared to control groups.

- Methodology : Diabetic rats were administered varying doses of the compound over four weeks.

- Results : A dose-dependent response was observed with a maximum reduction of 30% in blood glucose levels at the highest dose.

-

Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF7 cells.

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines.

- Mechanism : Apoptotic assays indicated that the compound induces cell death via intrinsic apoptotic pathways.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as a boronic acid derivative in drug discovery. Boronic acids have been shown to interact with biological targets effectively, making them valuable in the development of therapeutics for diseases such as cancer and diabetes. Specifically, the presence of the dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with target proteins, which can lead to improved efficacy and selectivity in drug action .

1.2 Anticancer Agents

Research indicates that derivatives of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit potential as anticancer agents. For instance, studies have demonstrated that these compounds can inhibit specific enzymes involved in tumor growth and metastasis. The unique structure allows for modifications that can enhance potency and reduce toxicity .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its boronic acid functionality allows for cross-linking reactions that are essential in creating hydrogels and other polymeric materials with tailored properties for applications in drug delivery systems and tissue engineering .

2.2 Sensor Development

The compound is also explored for use in sensor technology. Its ability to form complexes with various analytes makes it suitable for developing sensors that detect biomolecules or environmental pollutants. The incorporation of this compound into sensor matrices can enhance sensitivity and selectivity due to its unique chemical interactions .

Organic Synthesis

3.1 Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids. The compound's stability and reactivity make it an excellent candidate for these transformations .

3.2 Synthesis of Complex Molecules

The versatility of the compound allows chemists to synthesize complex organic molecules efficiently. It can be used as a reagent in various chemical transformations that lead to the formation of intricate structures found in natural products or pharmaceuticals .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Zhang et al., 2023 | Demonstrated anticancer activity against breast cancer cell lines. |

| Materials Science | Lee et al., 2024 | Developed a hydrogel with enhanced drug release properties using this compound. |

| Organic Synthesis | Kim et al., 2023 | Achieved high yields in Suzuki coupling reactions using this boronic acid derivative. |

Propriétés

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(8-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMKZTMPOIHDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.